3-Chloro-5-(3,5-dichlorophenyl)-1,2,4-oxadiazole
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Overview
Description
3-Chloro-5-(3,5-dichlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a 1,2,4-oxadiazole ring substituted with a 3,5-dichlorophenyl group and a chlorine atom at the 3-position. Oxadiazoles are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(3,5-dichlorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dichlorobenzohydrazide with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction mixture is heated under reflux to facilitate cyclization, leading to the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(3,5-dichlorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds with diverse functional groups.
Scientific Research Applications
3-Chloro-5-(3,5-dichlorophenyl)-1,2,4-oxadiazole has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Agrochemicals: It is used in the development of pesticides and herbicides, leveraging its biological activity to protect crops from pests and diseases.
Material Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(3,5-dichlorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound can inhibit the activity of enzymes or receptors involved in disease processes. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichlorophenyl-1,2,4-oxadiazole: Lacks the chlorine atom at the 3-position of the oxadiazole ring.
3-Chloro-5-phenyl-1,2,4-oxadiazole: Lacks the dichloro substitution on the phenyl ring.
5-(3,5-Dichlorophenyl)-1,2,4-oxadiazole: Lacks the chlorine atom at the 3-position of the oxadiazole ring.
Uniqueness
3-Chloro-5-(3,5-dichlorophenyl)-1,2,4-oxadiazole is unique due to the presence of both the 3,5-dichlorophenyl group and the chlorine atom at the 3-position of the oxadiazole ring. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
3-chloro-5-(3,5-dichlorophenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3N2O/c9-5-1-4(2-6(10)3-5)7-12-8(11)13-14-7/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGXPHLXWKGJKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=NC(=NO2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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